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Compound of Interest |

Compound Name: 6-Bromo-3-chloro-2-fluoroaniline
CAS No.: 1515343-57-3
Cat. No.: B2452269
Get Quote
. J

In the landscape of modern synthetic chemistry, halogenated anilines serve as exceptionally
versatile intermediates. The specific regio- and chemo-selectivity afforded by the distinct
halogen atoms (F, Cl, Br) on the aniline scaffold of 6-Bromo-3-chloro-2-fluoroaniline makes it
a molecule of significant strategic value. The interplay between the electron-donating amino
group and the inductive and mesomeric effects of the three different halogens creates a unique
electronic environment. This environment dictates the molecule's reactivity, allowing for
sequential, site-selective modifications such as nucleophilic aromatic substitution (SnAr),
palladium-catalyzed cross-coupling, and diazotization reactions.[1] Consequently, a
foundational understanding of its core physicochemical properties is not merely academic; it is
a critical prerequisite for leveraging its synthetic potential effectively and ensuring the
reproducibility of experimental outcomes.

Core Physicochemical & Molecular Data

A precise understanding of a molecule's fundamental properties is the bedrock of its application
in any research or development setting. The data for 6-Bromo-3-chloro-2-fluoroaniline are
summarized below.
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Table 1: Summary of Physicochemical Properties

Property Value | Description Source(s)

6-Bromo-3-chloro-2-

UPAC Name fluoroaniline N/A

CAS Number 1515343-57-3 [21[3]
Molecular Formula CeH4BrCIFN [2][4]
Molecular Weight 224.46 g/mol [2][4]
Appearance Solid (powder/crystal) [5][6]

Data not publicly available.
Melting Point See Protocol 4.1 for N/A

determination.

Expected to be soluble in
common organic solvents

Solubility (DMSO, THF, Methanol) and [1][7]
sparingly soluble in water. See

Protocol 4.2 for determination.

Data not publicly available.
The amino group's basicity is

pKa group Y N/A
reduced by the electron-

withdrawing halogens.

Spectroscopic Profile: The Molecular Fingerprint

While specific spectra for this exact isomer are not widely published, its structure allows for a
robust prediction of its spectroscopic characteristics. These predictions are essential for identity
confirmation and purity assessment during synthesis and quality control.

e 1H NMR (Proton NMR): The spectrum is anticipated to show two signals in the aromatic
region for the two non-equivalent aromatic protons. These signals will likely appear as
complex multiplets (doublets of doublets) due to proton-proton and proton-fluorine coupling.
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A broad singlet corresponding to the two amine (-NHz) protons will also be present, with its
chemical shift being sensitive to solvent and concentration.

e 13C NMR (Carbon NMR): Six distinct signals are expected for the aromatic carbons. The
carbon atom directly bonded to fluorine (C2) will exhibit a large one-bond coupling constant
(1JC-F), a hallmark of organofluorine compounds. The chemical shifts of the other carbons
will be influenced by the specific halogen substituent attached.

e 1F NMR (Fluorine NMR): A single resonance is expected, the chemical shift of which is
indicative of the electronic environment around the C2 position.

« Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
Expected characteristic absorption bands include:

o N-H Stretch: Two distinct bands in the 3300-3500 cm~1 region, corresponding to the
asymmetric and symmetric stretching of the primary amine.

o C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm~* region.
o C-F Stretch: A strong absorption band typically found in the 1100-1300 cm~?* range.[8]
o C-Cl and C-Br Stretches: These vibrations appear in the fingerprint region (<1000 cm~1).

o Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and crucial
isotopic information. The molecular ion peak (M*) will exhibit a characteristic pattern due to
the natural isotopic abundance of bromine ("°Br:8Br = 1:1) and chlorine (3°Cl:3’Cl = 3:1),
serving as a powerful confirmation of the elemental composition.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, providing researchers
with a reliable framework for determining critical physicochemical parameters.

Protocol: Melting Point Determination via the Capillary
Method
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Expertise & Causality: The melting point is a definitive indicator of a crystalline solid's purity. A
sharp, narrow melting range (< 2 °C) is characteristic of a pure compound, whereas impurities
depress and broaden this range. The protocol's emphasis on a slow heating rate near the
melting point is critical to ensure thermal equilibrium between the sample, the heating block,
and the thermometer, thus preventing an artificially high and broad reading.[9]

Methodology:

o Sample Preparation: Ensure the 6-Bromo-3-chloro-2-fluoroaniline sample is completely
dry and homogenous. If the crystals are coarse, gently pulverize them into a fine powder
using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[10]

o Capillary Loading: Tap the open end of a capillary tube onto the powder. Invert the tube and
tap its sealed end on a hard surface to pack the solid. For better results, drop the capillary
tube down a long, vertical glass tube to achieve dense packing. The final packed sample
height should be 2-3 mm.[9]

e Initial Range Finding: Place the loaded capillary into the melting point apparatus. Conduct a
rapid heating ramp (10-15 °C/min) to determine an approximate melting range. This
minimizes time spent on subsequent, more precise measurements.

o Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate
melting point. Insert a fresh capillary with a new sample. Heat at a medium rate until the
temperature is ~15 °C below the expected melting point, then reduce the heating rate to 1-2
°C per minute.[9]

o Data Recording & Validation:

o

Record the temperature (T1) at which the first droplet of liquid is observed.

[¢]

Record the temperature (Tz2) at which the last solid particle melts completely.

o

The melting range is Tz - Ta.

[e]

Trustworthiness Check: Repeat the measurement at least twice with fresh samples.
Consistent results validate the measurement.
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Protocol: Thermodynamic Solubility Determination
(Shake-Flask Method)

Expertise & Causality: Thermodynamic solubility represents the true equilibrium concentration
of a compound in a saturated solution, a critical parameter for predicting in vivo behavior and
developing formulations.[11][12] The "shake-flask" method is the gold standard.[12] The
extended incubation period (= 24 hours) is essential to ensure the system reaches a true
thermodynamic equilibrium between the solid and dissolved states, which can be a slow
process. Using an excess of solid material is a mandatory control to guarantee that saturation
is achieved and maintained.

Methodology:
e Preparation:

o Accurately weigh approximately 2-5 mg of 6-Bromo-3-chloro-2-fluoroaniline into
separate 1.5 mL glass vials.

o To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-
Buffered Saline pH 7.4, Water, Ethanol).

o Equilibration:
o Seal the vials tightly.

o Place the vials in an orbital shaker or on a vial roller system in a temperature-controlled
environment (e.g., 25 °C or 37 °C).

o Agitate the samples for 24 hours to ensure equilibrium is reached.[13][14]
e Phase Separation:
o After incubation, visually confirm that excess solid remains.

o Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the
undissolved solid.
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e Sampling and Analysis:
o Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet.

o Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the
linear range of the analytical instrument (e.g., HPLC-UV).

o Quantify the concentration against a multi-point calibration curve prepared from a known
stock solution of the compound.

o Calculation & Validation:

o Calculate the solubility in pg/mL or uM using the determined concentration and the dilution
factor.

o Trustworthiness Check: Perform the experiment in triplicate. Low variance between
replicates provides confidence in the result.

Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Standard workflow for the shake-flask thermodynamic solubility assay.

Reactivity Profile and Synthetic Logic

The utility of 6-Bromo-3-chloro-2-fluoroaniline stems from its predictable, site-selective
reactivity, which is governed by the electronic properties of its substituents.

Diagram: Key Synthetic Transformations
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Caption: Regioselective reactivity of 6-Bromo-3-chloro-2-fluoroaniline.

e Amino Group (Position 1): The primary amine can be readily converted into a diazonium salt.
This intermediate is a gateway to a wide array of transformations (e.g., Sandmeyer
reactions), allowing the introduction of functionalities like -OH, -CN, or other halogens.

e Fluorine (Position 2): The C-F bond is activated towards nucleophilic aromatic substitution
(SnAr) by the electron-withdrawing nature of the adjacent bromine and the para-chlorine
atom. This makes the C2 position susceptible to attack by strong nucleophiles.

e Bromine (Position 6): The C-Br bond is the primary site for palladium-catalyzed cross-
coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Bromine's lower bond
strength and higher polarizability compared to chlorine make it the more reactive site for
oxidative addition to a Pd(0) catalyst.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with
side shields, and a lab coat.[15][16]
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» Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust. Avoid contact with skin and eyes.[15][17]

» Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.

» Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) provided by the supplier before use.[16]
[17][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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